

Spectroscopic Analysis of Dimethoxymethylvinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethoxymethylvinylsilane*

Cat. No.: *B103025*

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This technical guide provides an in-depth analysis of **Dimethoxymethylvinylsilane** (CAS No. 16753-62-1) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the structural elucidation of the molecule through the interpretation of its spectral data and provides detailed experimental protocols for obtaining such spectra.

Introduction

Dimethoxymethylvinylsilane is a versatile organosilane compound with applications in polymer chemistry and as a coupling agent. Its molecular structure, featuring a vinyl group, a methyl group, and two methoxy groups attached to a central silicon atom, gives it unique reactivity. Spectroscopic analysis is crucial for confirming its structure and purity. This guide focuses on ^1H NMR, ^{13}C NMR, and FTIR spectroscopy as primary analytical techniques.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **dimethoxymethylvinylsilane**.

Table 1: ^1H NMR Spectral Data for **Dimethoxymethylvinylsilane**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-CH ₃	~0.15	Singlet	N/A
Si-OCH ₃	~3.55	Singlet	N/A
Si-CH=CH ₂ (α -proton)	~6.10	Doublet of Doublets (dd)	J(trans) \approx 20 Hz, J(cis) \approx 14 Hz
Si-CH=CH ₂ (β -proton, cis)	~5.85	Doublet of Doublets (dd)	J(cis) \approx 14 Hz, J(gem) \approx 4 Hz
Si-CH=CH ₂ (β -proton, trans)	~5.95	Doublet of Doublets (dd)	J(trans) \approx 20 Hz, J(gem) \approx 4 Hz

 Table 2: ¹³C NMR Spectral Data for **Dimethoxymethylvinylsilane**

Carbon	Chemical Shift (δ , ppm)
Si-CH ₃	~ -5.0
Si-OCH ₃	~ 50.0
Si-CH=CH ₂	~ 132.0
Si-CH=CH ₂	~ 138.0

 Table 3: FTIR Spectral Data for **Dimethoxymethylvinylsilane**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~3050	=C-H stretch (vinyl)	Medium
~2970, ~2840	C-H stretch (methyl, methoxy)	Strong
~1600	C=C stretch (vinyl)	Medium
~1410	=C-H in-plane bend (vinyl)	Medium
~1260	Si-CH ₃ symmetric deformation	Strong
~1080	Si-O-C stretch	Strong
~960	=C-H out-of-plane bend (vinyl)	Strong
~800	Si-C stretch	Medium

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **dimethoxymethylvinylsilane**.

Methodology:

- Sample Preparation:
 - Prepare a solution of approximately 5-10 mg of **dimethoxymethylvinylsilane** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - The solvent should be of high purity to avoid extraneous signals.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **dimethoxymethylvinylsilane** by their characteristic vibrational frequencies.

Methodology:

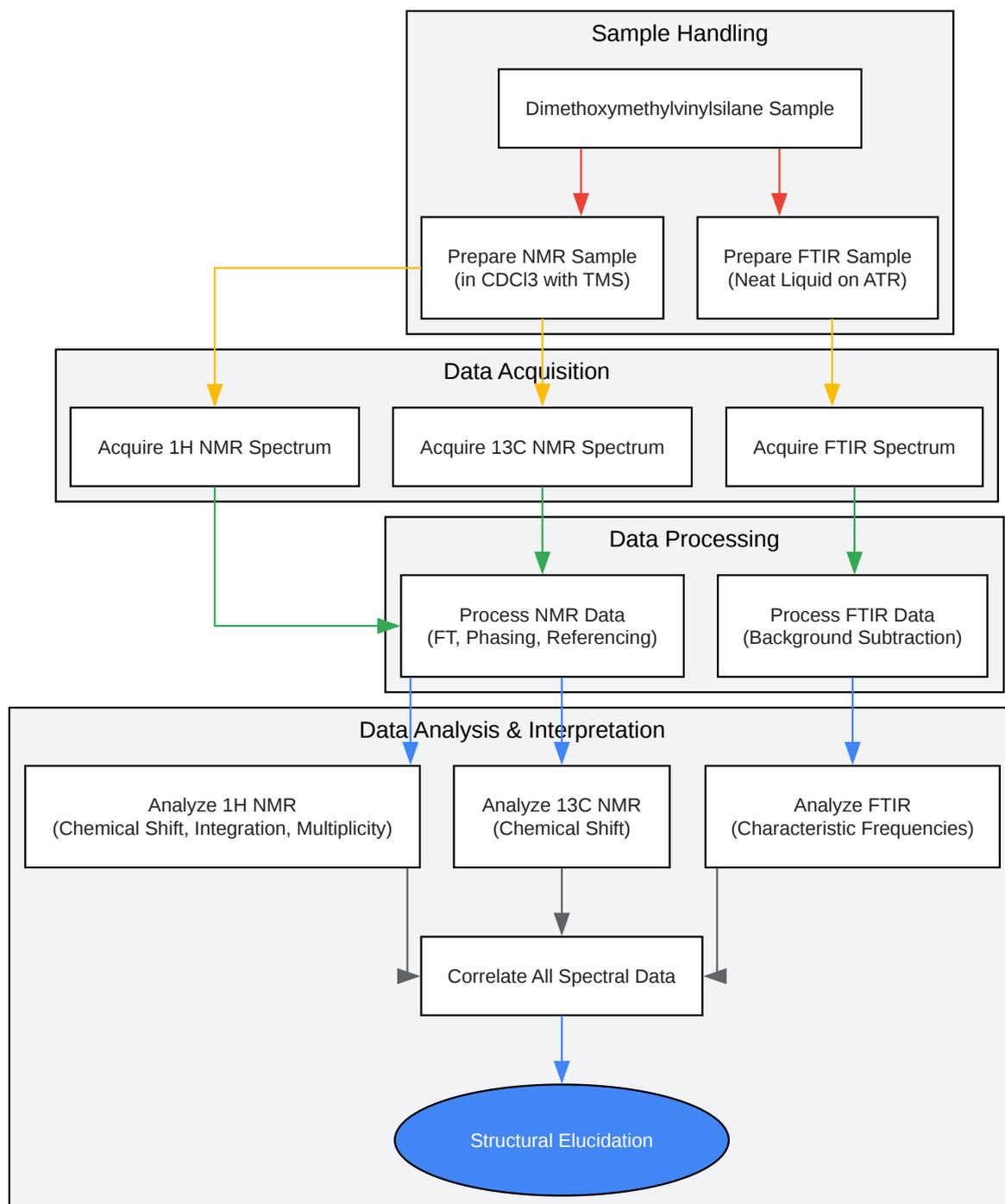
- Sample Preparation:
 - For a liquid sample like **dimethoxymethylvinylsilane**, the Attenuated Total Reflectance (ATR) technique is often the most convenient.
 - Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrument Setup:
 - Use a benchtop FTIR spectrometer.
 - Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or clean salt plates.
 - Collect the sample spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the major absorption bands and record their wavenumbers (in cm^{-1}).
- Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in **dimethoxymethylvinylsilane**.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **dimethoxymethylvinylsilane**.

Workflow for Spectroscopic Analysis of Dimethoxymethylvinylsilane



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Caption: Workflow for the Spectroscopic Analysis of **Dimethoxymethylvinylsilane**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com